molecular formula C7H11NO3 B3048369 4-Oxo-4-(prop-2-enylamino)butanoic acid CAS No. 16606-43-2

4-Oxo-4-(prop-2-enylamino)butanoic acid

Cat. No.: B3048369
CAS No.: 16606-43-2
M. Wt: 157.17 g/mol
InChI Key: QYCXCWGQGVYSCP-UHFFFAOYSA-N
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Description

4-Oxo-4-(prop-2-enylamino)butanoic acid is an organic compound with the molecular formula C7H11NO3 It is a derivative of butanoic acid, featuring a ketone group at the fourth position and a prop-2-enylamino group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(prop-2-enylamino)butanoic acid typically involves the reaction of butanoic acid derivatives with prop-2-enylamine under controlled conditions. One common method is the condensation reaction between 4-oxobutanoic acid and prop-2-enylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Mechanism of Action

Properties

IUPAC Name

4-oxo-4-(prop-2-enylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-5-8-6(9)3-4-7(10)11/h2H,1,3-5H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCXCWGQGVYSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408999
Record name STK003242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16606-43-2
Record name STK003242
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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